N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide
描述
属性
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S/c1-2-14(19)18(9-11-4-3-7-20-11)15-17-12-6-5-10(16)8-13(12)21-15/h5-6,8,11H,2-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNPUGXRINWATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1CCCO1)C2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈FN₂O₂S
- Molecular Weight : 348.41 g/mol
- CAS Number : 920163-94-6
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that this compound may exert its effects through:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay .
- Induction of Apoptosis : The compound has been associated with promoting apoptosis in cancer cells, as evidenced by flow cytometry analysis which demonstrates increased apoptotic cell populations following treatment .
- Anti-inflammatory Effects : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophage cells, indicating potential anti-inflammatory activity .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, contributing to its anticancer properties .
Biological Activity Data
Case Studies and Research Findings
- Dual Action Against Cancer and Inflammation : A study synthesized a series of benzothiazole derivatives, including the target compound, which exhibited both anti-cancer and anti-inflammatory properties. The lead compound demonstrated significant effects on reducing tumor cell proliferation and inflammatory cytokine production in vitro .
- Structure-Activity Relationship (SAR) : Research into the SAR of benzothiazole derivatives highlighted that modifications at specific positions on the benzothiazole ring could enhance biological activity. This suggests that this compound may be optimized for improved efficacy through structural modifications .
- In Vivo Studies : Although most studies focus on in vitro evaluations, preliminary in vivo studies suggest that compounds with similar structures can effectively reduce tumor growth in animal models, warranting further investigation into the pharmacokinetics and therapeutic windows of this compound .
科学研究应用
Based on the search results, here's what is known about the applications of compounds related to "N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide":
- Synthesis and Characterization:
- The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)benzimidamide (3d) is documented, with its creation resulting in a yellow solid . Spectroscopic data, including 1H NMR (400 MHz, CDCl3), is available for its characterization .
- Benzothiazole Derivatives and Biological Activity:
- Benzothiazoles, which include N-(6-fluorobenzo[d]thiazol-2-yl) derivatives, have been studied for their synthesis and biological activities . Many synthesized benzothiazoles have shown an ability to inhibit the human cyclooxygenase-2 enzyme (COX-2) .
- Antimicrobial Activity:
- Schiff bases, related to pyrazole derivatives, have demonstrated significant antimicrobial activity against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger .
- Antifungal Activity:
相似化合物的比较
GB32 and GB33 ()
These compounds share the N-(6-fluorobenzo[d]thiazol-2-yl)acetamide core but differ in substituents:
- GB32 : Contains a 4-methylbenzylidene-thiazolidinedione group.
- Molecular weight: 427.47 g/mol
- Melting point: 274–275°C
- HPLC purity: 95.94%
- GB33 : Features a 4-chlorobenzylidene-thiazolidinedione group.
- Molecular weight: 447.89 g/mol
- Melting point: 290–292°C
- HPLC purity: 95.97%
Key Differences :
Compound 4m ()
- Structure: N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.
- Properties :
- Melting point: 254.3°C
- HPLC purity: 93.4%
- Yield: 79.12%
Comparison :
Propionamide Derivatives with Heterocyclic Moieties
(R)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide ()
- Structure: Propionamide linked to a tetrahydrobenzothiazole ring with an amino group.
- Key Feature : Stereospecific (R)-configuration, which may influence receptor binding.
Comparison :
Compound 21 ()
- Structure : 3-(4-Trimethylsiloxypiperidin-1-yl)-N-(thiazol-2-yl)-propionamide.
- Activity : 57.2% carrageenin-induced edema inhibition at 0.2 mmol/kg.
Comparison :
- The trimethylsiloxy group enhances lipophilicity, whereas the THF methyl group in the target compound may balance lipophilicity and aqueous solubility .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Trends :
- Fluorination (as in GB32/GB33) correlates with higher melting points and purity, likely due to stable crystalline packing.
- Bulky substituents (e.g., isoquinoline in 4m) reduce purity and yield compared to smaller groups like THF methyl .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via acylation of the thiazole-2-amine intermediate. For example, reacting 6-fluorobenzo[d]thiazol-2-amine with tetrahydrofuran-2-ylmethylamine, followed by propionylation using propionyl chloride in anhydrous pyridine. Key steps include:
- Intermediate preparation : Diazonium salt coupling (e.g., Meerwein reaction) for thiazole ring formation .
- Acylation : Use of propionyl chloride under ice-cooled conditions (0–5°C) to minimize side reactions .
Q. How is the structural integrity of the compound validated, and what analytical techniques are critical?
- Methodology :
- 1H/13C NMR : Confirm substituent positions (e.g., fluorobenzothiazole protons at δ 7.2–8.1 ppm; tetrahydrofuran methylene protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., m/z ~335–350 for similar propionamides) .
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/S values .
Advanced Research Questions
Q. How does the fluorobenzo[d]thiazole moiety influence bioactivity compared to non-fluorinated analogs?
- Experimental Design :
- Comparative Studies : Synthesize analogs with Cl, Br, or H substituents at the 6-position of the benzothiazole.
- Biological Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (MIC against S. aureus and E. coli). Fluorinated derivatives often show enhanced membrane permeability and metabolic stability .
Q. What strategies resolve discrepancies in solubility and stability data for this compound?
- Methodological Approach :
- Solubility Profiling : Use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) for assays. Poor aqueous solubility (<0.1 mg/mL) is common; consider PEG-400 or cyclodextrin complexes .
- Stability Testing : HPLC monitoring under physiological conditions (37°C, 24 hrs) to detect hydrolysis of the propionamide bond. Stability issues may require prodrug modifications .
Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases or GPCRs)?
- Protocol :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB: 3QAK for kinases). The tetrahydrofuran group may occupy hydrophobic pockets, while the fluorobenzothiazole engages π-π stacking .
- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). Validate with experimental IC50 values from kinase inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
